Di-p-methylbenzylidenesorbitol
Overview
Description
Di-p-methylbenzylidenesorbitol is not directly mentioned in the provided papers. However, the concept of benzylidene derivatives is a recurring theme in the research. These compounds are typically synthesized by the reaction of aldehydes with other chemical species, forming a conjugated system that can exhibit various biological activities, including antimicrobial properties . The molecular structure of these compounds often includes a planar arrangement stabilized by intramolecular interactions, which can be crucial for their chemical behavior .
Synthesis Analysis
The synthesis of benzylidene derivatives, which are structurally related to Di-p-methylbenzylidenesorbitol, involves the reaction of aldehydes with other substrates. For instance, 2,6-dibenzylidene-3-methylcyclohexanone, a related compound, is synthesized by reacting 2-methyl-cyclohexanone with aromatic aldehydes . Similarly, metal complexes can be synthesized using benzylidene derivatives as ligands, as seen in the formation of palladium(II) and platinum(II) complexes . These synthetic routes often involve multiple steps and can be characterized by spectroscopic methods such as NMR and mass spectrometry .
Molecular Structure Analysis
The molecular structure of benzylidene derivatives is characterized by planarity and conjugation. X-ray diffraction methods are commonly used to determine the crystal structure, revealing the spatial arrangement of atoms and the presence of intramolecular interactions, such as hydrogen bonds, which can stabilize the molecule . The molecular geometry can influence the formation of chelate rings in metal complexes, as observed in palladium(II) and platinum(II) complexes .
Chemical Reactions Analysis
Benzylidene derivatives can participate in various chemical reactions, including the formation of metal complexes and the cleavage of carbon-halogen bonds. For example, bis(dibenzylidenacetone)palladium(0) reacts with phosphine ligands to form complexes that can cleave the carbon-halogen bond of chloroform or bromoform, yielding oxidative addition products . These reactions are often facilitated by the electronic properties of the benzylidene moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylidene derivatives are influenced by their molecular structure. The planarity and conjugation within the molecule can affect its reactivity and interaction with other molecules. For instance, the crystal structure of 1-methyl-4-(p-methylbenzylidene)-2-methylseleno-5-imidazolinone shows that the molecule is approximately planar, which is important for its stability and reactivity . Additionally, the intermolecular interactions, such as C—H⋯O bonds, can influence the crystal packing and physical properties of the compound .
Scientific Research Applications
Synthesis and Chemical Properties
- Di-p-methylbenzylidenesorbitol derivatives were studied for their potential anxiolytic activity. Phthalimide derivatives, prepared from di-methyl phthalate, were investigated using molecular modeling studies on benzodiazepines and barbiturates. These compounds were synthesized and evaluated for their anxiolytic activity, indicating potential applications in developing new anxiolytics (Hassanzadeh et al., 2008).
Applications in Biosensing and Enzyme Mimics
- N,N′-Di-carboxy methyl perylene diimide (PDI) functionalized CuO nanocomposites exhibited enhanced peroxidase-like activity, suggesting potential use in biosensing. These nanocomposites demonstrated higher intrinsic peroxidase-like activity towards classical colorimetric substrates, highlighting their application in visual biosensing of hydrogen peroxide and glucose (Chen et al., 2017).
Adsorption and Removal of Contaminants
Research on adsorption properties of various compounds indicates the potential application of modified magnetic nanoparticles in adsorbing parabens. These nanoparticles demonstrated pH-independent adsorption behaviors due to π–π electron-donor–acceptor interactions, suggesting their use in removing contaminants from various products (Chen, Chiou, & Chang, 2017).
In another study, sepiolite, a low-cost adsorbent, was used for the removal of methyl violet and methylene blue from aqueous solutions. The adsorption kinetics indicated that the adsorption of dyes on sepiolite was a gradual process, and the kinetic models suggested that intra-particle diffusion was the main mechanism controlling the rate of dye sorption (Doğan, Özdemir, & Alkan, 2007).
Safety And Hazards
Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The self-assembly behaviors of MDBS were further tuned by altering the different heat treatments . When the samples were prepared with a rapid heating rate (shorter annealing time), smaller amounts of melted PVDF were excluded due to the shorter time for aggregation of MDBS, leading to larger complex structures of MDBS and PVDF . Therefore, longer and thicker nanofibrils (around 100 nm) were observed using scanning electron microscopy .
properties
IUPAC Name |
(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3/t17-,18+,19-,20-,21?,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAFKEDMOAMGAK-RLCYQCIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC=C(C=C4)C)[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051381 | |
Record name | Di-p-methylbenzylidenesorbitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-p-methylbenzylidenesorbitol | |
CAS RN |
81541-12-0, 54686-97-4 | |
Record name | 1,3:2,4-Di(p-methylbenzylidene)sorbitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81541-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-p-methylbenzylidenesorbitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081541120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Di-p-methylbenzylidenesorbitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Glucitol, bis-O-[(4-methylphenyl)methylene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DI-P-METHYLBENZYLIDENESORBITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00YK2U88F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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